molecular formula C14H19NO B5743609 N-(4-methylphenyl)cyclohexanecarboxamide CAS No. 6876-59-1

N-(4-methylphenyl)cyclohexanecarboxamide

Cat. No.: B5743609
CAS No.: 6876-59-1
M. Wt: 217.31 g/mol
InChI Key: CAKLGRXELZTXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.146664230 g/mol and the complexity rating of the compound is 225. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Derivatives: N-(4-methylphenyl)cyclohexanecarboxamide and its derivatives have been synthesized and characterized, with studies focusing on their crystal structure and molecular conformation. For instance, derivatives with aryl substituents have been analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The cyclohexane ring in these compounds typically adopts a chair conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

Medical Imaging and Radioligands

  • PET Imaging and 5-HT1A Receptors: Research has explored the use of derivatives of this compound in positron emission tomography (PET) imaging, particularly for quantifying 5-HT1A receptors in human subjects. This includes comparative studies with other radioligands, assessing uptake patterns, and evaluating potential biases in PET imaging (Choi et al., 2015).

Anticonvulsant Properties

  • Anticonvulsant Enaminones: Certain derivatives of this compound have been identified as anticonvulsant enaminones. Their crystal structures and the conformation of their rings have been determined, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Chemical and Material Science

  • Synthesis of Complexes and Derivatives: Studies have been conducted on synthesizing and characterizing various N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes. This research includes analyses of their molecular structures and electronic configurations, contributing to the field of coordination chemistry (Ozer, Arslan, VanDerveer, & Binzet, 2009).
  • Development of Aromatic Polyamides: Derivatives of this compound have been used in the synthesis of aromatic polyamides, which include the cyclohexane structure. These polymers are notable for their solubility, thermal properties, and potential applications in material science (Hsiao, Yang, Wang, & Chuang, 1999).

Pharmacology and Drug Mechanisms

  • CCR5 Receptor Antagonists: Certain cyclohexanecarboxamide derivatives have been identified as potent allosteric noncompetitive antagonists of the CCR5 receptor. These findings are significant for HIV treatment research, as they explore the receptor-based mechanism of these antagonists and their potential clinical applications (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Antimicrobial Activity

  • Antimicrobial Properties: Research has been conducted on the antimicrobial activity of certain 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives containing the cyclohexanecarboxamide structure. These studies assess their effectiveness against various bacteria and fungi, contributing to the field of medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).

Properties

IUPAC Name

N-(4-methylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKLGRXELZTXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218870
Record name Cyclohexanecarboxamide, N-(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-59-1
Record name N-(p-Tolyl)cyclohexanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxy-p-toluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxamide, N-(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(P-TOLYL)CYCLOHEXANECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE6649D5R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methylphenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.